Thalifendine chloride
CAS No.:
Cat. No.: VC1781214
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClNO4 |
|---|---|
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol;chloride |
| Standard InChI | InChI=1S/C19H15NO4.ClH/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21;/h2-3,6-9H,4-5,10H2,1H3;1H |
| Standard InChI Key | QKDAYMOWDPMRHC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O.[Cl-] |
Introduction
Chemical Properties and Structure
Physical Properties
Thalifendine chloride possesses specific physical and chemical properties that contribute to its biological activity. The table below summarizes the key physical properties of the compound:
| Property | Value |
|---|---|
| CAS Registry Number | 4668-19-3 |
| Alternative CAS Number | 18207-71-1 (base form) |
| Molecular Formula | C19H16ClNO4 |
| Molecular Weight | 357.79 g/mol |
| Melting Point | >230 °C |
| PubChem CID | 5321913 |
| Parent Compound | Berberine (CID 3084288) |
| Alternative Name | Berberine Demethylation Impurity |
| Creation Date in Database | 2006-01-18 |
| Last Modified Date | 2025-04-05 |
The data reveals that thalifendine chloride is a relatively stable compound with a high melting point, suggesting strong intermolecular forces within its crystal structure . Its molecular formula indicates a complex structure containing carbon, hydrogen, nitrogen, oxygen, and chlorine atoms, consistent with its classification as a quaternary ammonium compound .
Structural Characteristics
Thalifendine chloride belongs to the berberine alkaloid family and shares the fundamental tetracyclic structure characteristic of this group. The molecule contains a quaternary nitrogen atom that contributes to its positive charge, which is balanced by the chloride counterion . This cationic nature plays an important role in its biological activity and interaction with cellular targets.
The compound features several key structural elements that define its chemical behavior:
-
A tetracyclic isoquinoline core structure typical of berberine alkaloids
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Oxygen-containing functional groups, including hydroxyl and methoxy groups
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A quaternary nitrogen center that gives the molecule its positive charge
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Chloride counterion that balances the positive charge of the quaternary nitrogen
The structural relationship to berberine is evident, with thalifendine chloride being a demethylated derivative of berberine. This demethylation is a common metabolic process that occurs during the biotransformation of berberine in biological systems and may influence the compound's pharmacokinetic and pharmacodynamic properties .
Biological Activity
Antimalarial Properties
One of the most significant biological activities of thalifendine chloride is its antimalarial effect. The compound demonstrates inhibitory activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. Research has shown that thalifendine chloride exhibits an IC50 value of 7.91 μM against P. falciparum, indicating moderate potency as an antimalarial agent .
Recent studies have investigated compounds with similar structural features for their antimalarial properties. For example, research on pyridine carboxamides and related compounds has revealed that certain structural motifs can confer significant activity against the intraerythrocytic stage of Plasmodium falciparum . While thalifendine chloride belongs to a different structural class, the shared target organism suggests potential overlapping mechanisms of action or therapeutic applications.
The antimalarial activity of thalifendine chloride positions it as a potential compound of interest in the development of new treatments for malaria, particularly in the context of rising drug resistance to existing antimalarial medications . The mechanism through which thalifendine chloride exerts its antimalarial effects may involve interference with essential parasitic processes, though specific details of its mechanism of action require further investigation.
Antiprotozoal Properties
Beyond its antimalarial effects, thalifendine chloride also demonstrates activity against other protozoan parasites. Notably, it shows inhibitory activity against Entamoeba histolytica with an IC50 value of 116 μM . While this activity is less potent than its antimalarial effects, it nevertheless suggests broader antiprotozoal properties that may be relevant for treating a range of parasitic infections.
The table below summarizes the antiprotozoal activity of thalifendine chloride:
| Target Organism | IC50 Value |
|---|---|
| Plasmodium falciparum | 7.91 μM |
| Entamoeba histolytica | 116 μM |
The difference in potency against these two parasites suggests that thalifendine chloride may have specific structural features that confer enhanced activity against Plasmodium compared to Entamoeba . This selectivity could be advantageous for developing targeted antiparasitic treatments with reduced side effects and improved therapeutic index.
Analytical Methods and Characterization
The characterization of thalifendine chloride involves various analytical techniques that provide insights into its structure and properties. According to the available data, spectral information including 13C NMR spectra is available for thalifendine chloride . These spectroscopic data are essential for confirming the structure of the compound and assessing its purity, which is critical for both research purposes and potential pharmaceutical applications.
Additionally, the compound can be visualized and analyzed using molecular modeling techniques. Three-dimensional conformational analysis can provide insights into the spatial arrangement of atoms within the molecule, which may be relevant for understanding its interaction with biological targets . Such structural information is valuable for structure-based drug design efforts aimed at developing more potent and selective derivatives of thalifendine chloride.
The availability of analytical standards for thalifendine chloride from commercial sources facilitates research on this compound. These standards, available in quantities ranging from 5 mg to 50 mg, enable researchers to conduct experimental studies on the compound's properties and activities . The availability of these standards is essential for ensuring the reproducibility and reliability of research findings related to thalifendine chloride.
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